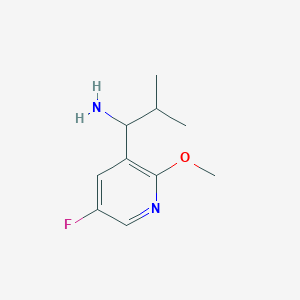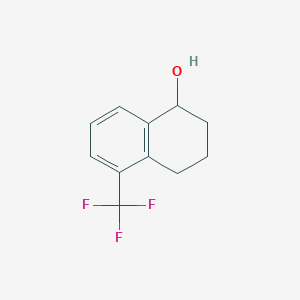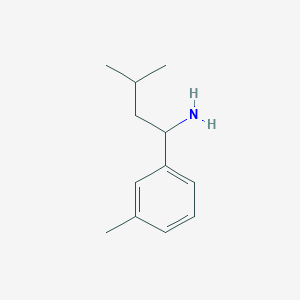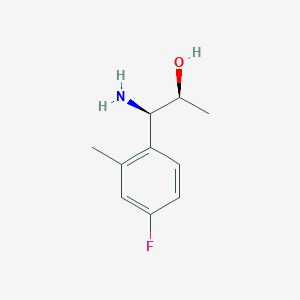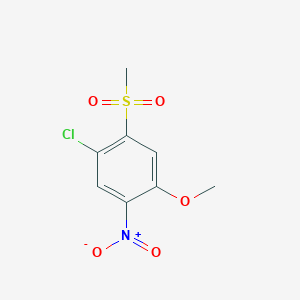
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO5S. This compound is characterized by the presence of a chloro group, a methoxy group, a methylsulfonyl group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
The synthesis of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The addition of a chloro group to the benzene ring.
Sulfonylation: The addition of a methylsulfonyl group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration and chlorination, and the presence of catalysts for methoxylation and sulfonylation.
化学反応の分析
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas for reduction, and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The chloro and methoxy groups can also participate in binding interactions with enzymes and receptors, influencing their activity.
類似化合物との比較
1-Chloro-4-methoxy-2-(methylsulfonyl)-5-nitrobenzene can be compared with similar compounds such as:
1-Chloro-4-methoxy-2-methylbenzene: Lacks the nitro and methylsulfonyl groups, resulting in different chemical properties and reactivity.
1-Chloro-4-methoxy-2-(methylsulfonyl)benzene: Lacks the nitro group, affecting its potential biological activities.
1-Chloro-4-methoxybenzene: Lacks both the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
The presence of the nitro and methylsulfonyl groups in this compound makes it unique and provides it with distinct chemical and biological properties.
特性
分子式 |
C8H8ClNO5S |
|---|---|
分子量 |
265.67 g/mol |
IUPAC名 |
1-chloro-4-methoxy-2-methylsulfonyl-5-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO5S/c1-15-7-4-8(16(2,13)14)5(9)3-6(7)10(11)12/h3-4H,1-2H3 |
InChIキー |
WMBVOGJTORTDDY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



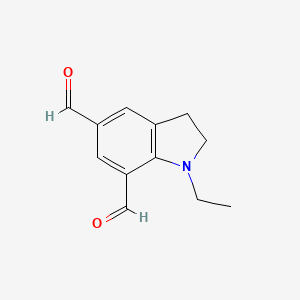



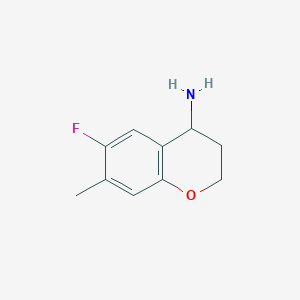
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)

